molecular formula C12H16O4S2 B1675935 Malotilate CAS No. 59937-28-9

Malotilate

Numéro de catalogue B1675935
Numéro CAS: 59937-28-9
Poids moléculaire: 288.4 g/mol
Clé InChI: YPIQVCUJEKAZCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Malotilate is a drug that has been used in studies for the treatment of liver disease . It has been shown to facilitate liver regeneration in rats .


Synthesis Analysis

The production process of Malotilate involves acting on liver cells, promoting the synthesis of RNA, activating ribosomes to enhance protein synthesis, thereby activating liver functions and inhibiting the progression of liver fibrosis .


Molecular Structure Analysis

The molecular formula of Malotilate is C12H16O4S2 . The average mass is 288.383 Da .


Chemical Reactions Analysis

Malotilate acts on liver cells, promotes the synthesis of RNA, activates ribosomes to enhance the ability of protein synthesis, thereby activating liver functions and inhibiting the progression of liver fibrosis .


Physical And Chemical Properties Analysis

Malotilate is a light yellow crystal with a melting point of about 60.5°C . It is soluble in benzene, cyclohexane, hexane, or ether .

Applications De Recherche Scientifique

Liver Regeneration Enhancement

Malotilate has been studied for its potential to accelerate liver regeneration. Research indicates that when administered to partially hepatectomized rats, malotilate facilitated the weight gain of the liver, which is a sign of regeneration. It also improved the recovery of RNA content, which is crucial for protein synthesis and cell proliferation .

Skeletal Muscle Atrophy Prevention

In the context of skeletal muscle atrophy, malotilate has shown promise as a repurposing candidate. It targets organogenesis signaling and insulin-like growth factor-1, which are vital for muscle growth and repair. Malotilate treatment in cell-based models, animal models, and human skeletal muscle tissue cultures has demonstrated protection against catabolic responses induced by atrophy-promoting factors .

Chronic Liver Disease Management

Malotilate treatment has been associated with improved prognoses in patients with decompensated liver cirrhosis. The drug’s effects suggest an improvement in the basal changes of the liver, indicating its potential as a therapeutic agent for managing chronic liver diseases .

Mécanisme D'action

Target of Action

Malotilate, a clinically safe drug developed for enhancing liver regeneration , primarily targets the Arachidonate 5-lipoxygenase (Alox5) . Alox5 is a drug target for a number of diseases . It has been shown to selectively inhibit the 5-lipoxygenase (5-LOX) .

Mode of Action

Malotilate selectively inhibits the 5-lipoxygenase . This interaction with its target results in changes at the molecular level, which are reflected in the compound’s therapeutic effects .

Biochemical Pathways

The inhibition of Alox5 by Malotilate affects several biochemical pathways. Cellular transcriptome analysis showed that targeting Alox5 upregulated biological processes regulating organogenesis and increased the expression of insulin-like growth factor-1, a key anti-atrophy hormone .

Pharmacokinetics

After a single oral dose of 500 mg malotilate, the peak malotilate plasma concentration was found to be 35 times higher in patients (median 0.70 µg/ml) than in controls (median 0.019 µg/ml) . The median apparent oral clearance was approximately 50 times lower in cirrhotics (median 2.2l/min) than in healthy volunteers (118l/min) . This suggests that the first-pass elimination of malotilate is dramatically reduced in cirrhotics, and that a smaller amount of the drug reaches the liver in such patients .

Result of Action

Malotilate’s action results in significant molecular and cellular effects. In an in vivo model of skeletal muscle atrophy, malotilate treatment enhanced muscle performance, increased mass and fiber cross-sectional area, and down-regulated atrogene expression . Similar beneficial effects of malotilate treatment were observed in an aging muscle, which also showed the preservation of fast-twitch fibers .

Action Environment

For instance, malotilate’s first-pass elimination is dramatically reduced in cirrhotics, suggesting that liver disease can influence the drug’s action .

Safety and Hazards

Malotilate is not specifically hazardous according to OSHA . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .

Orientations Futures

Malotilate has been used in studies for the treatment of liver disease . It has been shown to facilitate liver regeneration in rats . It is a new hope for a clinically effective agent for the treatment of liver disease .

Relevant Papers

Several papers have been published on Malotilate. They discuss its effects on eicosanoid production in inflammatory bowel disease in rats , its treatment of liver disease , and its potential as a clinically effective agent for the treatment of liver disease .

Propriétés

IUPAC Name

dipropan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIQVCUJEKAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=C1SC=CS1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046463
Record name Malotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malotilate

CAS RN

59937-28-9
Record name Malotilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59937-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malotilate [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059937289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malotilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALOTILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV59PND975
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Malotilate
Reactant of Route 2
Reactant of Route 2
Malotilate
Reactant of Route 3
Reactant of Route 3
Malotilate
Reactant of Route 4
Reactant of Route 4
Malotilate
Reactant of Route 5
Reactant of Route 5
Malotilate
Reactant of Route 6
Malotilate

Q & A

Q1: How does Malotilate exert its hepatoprotective effects?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that Malotilate acts through multiple pathways. This includes:

  • Antioxidant activity: Malotilate exhibits antioxidant properties, reducing oxidative stress markers like malondialdehyde (MDA) while increasing superoxide dismutase (SOD) and catalase (CAT) levels in ethanol-induced liver injury models [].
  • Enhanced collagenolytic activity: In carbon tetrachloride (CCl4)-induced liver fibrosis, Malotilate appears to enhance collagenolytic enzyme activity, suggesting a role in reducing collagen deposition [].
  • Increased protein synthesis: Malotilate has been shown to increase protein synthesis in rat livers, possibly by promoting RNA synthesis and/or enhancing RNA transport from the nucleus to the cytosol [].
  • Mitochondrial function activation: In partially hepatectomized rats, Malotilate administration was linked to increased mitochondrial respiration and ATP concentration, potentially contributing to accelerated liver regeneration [].

Q2: Does Malotilate influence the metabolism of other drugs?

A2: Yes, Malotilate can impact drug metabolism. Studies in rats show it can increase cytochrome P-450 (CYP) content and activity, specifically affecting CYPIIB2, influencing the metabolism of substrates like antipyrine [, ]. The effects on specific CYP isoforms appear to vary between rat strains, highlighting the complexity of these interactions [].

Q3: How is Malotilate metabolized in the body?

A3: Malotilate is extensively metabolized, primarily in the liver. A key metabolic pathway involves the formation of a dithiol intermediate, 2,2-di(isopropoxycarbonyl)ethylene-1,1-dithiol, which is further metabolized into a thio-glucuronide conjugate [, ]. This thio-glucuronide is a major metabolite found in the bile of treated rats.

Q4: Does liver cirrhosis affect the pharmacokinetics of Malotilate?

A4: Yes, liver cirrhosis significantly alters Malotilate's pharmacokinetic profile. In patients with decompensated cirrhosis, plasma concentrations of unchanged Malotilate and some metabolites (M-1, M-3) are markedly higher compared to those with compensated cirrhosis. Conversely, the formation and excretion of the metabolite M-6 decrease with worsening liver function []. This highlights the need for dosage adjustments in patients with liver impairment.

Q5: What preclinical models have been used to study the efficacy of Malotilate?

A5: A variety of animal models have been employed to investigate Malotilate's therapeutic potential, including:

  • Carbon tetrachloride (CCl4)-induced liver injury: This model mimics toxin-induced liver damage and fibrosis, where Malotilate demonstrates significant protective effects, suppressing liver enzyme elevation, reducing collagen accumulation, and improving histological outcomes [, , , , , , ].
  • Ethanol-induced liver injury: This model replicates alcoholic liver disease, and studies show Malotilate can improve liver function, reduce oxidative stress, and ameliorate histological damage [, , ].
  • Galactosamine-induced liver injury: In this model of acute liver damage, Malotilate pretreatment mitigated liver injury markers and accelerated liver regeneration [].
  • Dimethylnitrosamine-induced liver fibrosis: Malotilate administration in this model successfully prevented liver damage, collagen accumulation, and histological changes associated with fibrosis, suggesting a protective effect against chemical-induced liver injury [].
  • Acetic acid-induced colitis: This model replicates inflammatory bowel disease, where Malotilate showed some modulation of eicosanoid production, but its effect on reducing colonic damage was limited [].

Q6: What are the known toxicological effects of Malotilate?

A6: While generally well-tolerated in preclinical and clinical studies, Malotilate can cause adverse effects, particularly at high doses.

  • Hematological effects: High doses of Malotilate in rats led to anemia, characterized by a decrease in red blood cells, hematocrit, and hemoglobin levels []. This effect is thought to be linked to altered erythrocyte membrane properties due to increased cholesterol incorporation.

Q7: Are there any long-term safety concerns associated with Malotilate use?

A7: Long-term safety data for Malotilate is currently limited. While some studies suggest a favorable safety profile, more extensive research is needed to fully evaluate the potential for chronic toxicity and adverse effects with prolonged use.

Q8: What are the structural characteristics of Malotilate?

A8: Malotilate, with the chemical name diisopropyl 1,3-dithiol-2-ylidenemalonate, possesses a distinct 1,3-dithiole ring structure. This heterocyclic ring, containing two sulfur atoms, contributes to its unique chemical properties and biological activity.

Q9: Does Malotilate exhibit polymorphism?

A9: Yes, Malotilate exists in two polymorphic forms, designated as Form A and Form B []. These forms differ in their crystal structures and exhibit different melting points. While both forms demonstrate bioequivalence, subtle variations in dissolution rates and bioavailability cannot be ruled out.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.